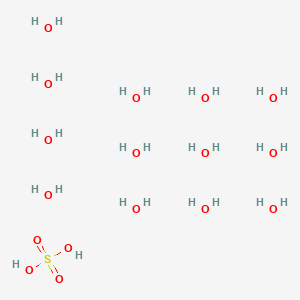

Sulfuric acid;tridecahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfuric acid;tridecahydrate is a unique form of sulfuric acid that includes thirteen molecules of water for each molecule of sulfuric acid. This compound is a hydrate of sulfuric acid, which is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄. Sulfuric acid is widely used in various industrial processes, including the production of fertilizers, chemicals, and in petroleum refining.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid;tridecahydrate can be synthesized by carefully controlling the hydration process of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled conditions to prevent excessive heat generation and splattering. The reaction is highly exothermic, and proper cooling is essential to manage the temperature.

Industrial Production Methods

Industrial production of sulfuric acid typically involves the contact process, which includes the following steps:

Sulfur Burning: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.

Formation of Sulfuric Acid: Sulfur trioxide is absorbed in water to form sulfuric acid. .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;tridecahydrate undergoes various chemical reactions, including:

Oxidation: Sulfuric acid acts as a strong oxidizing agent, reacting with metals and non-metals to form corresponding oxides and sulfates.

Dehydration: It can dehydrate organic compounds, such as carbohydrates, by removing water molecules.

Substitution: Sulfuric acid can participate in substitution reactions, where it replaces other functional groups in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Metals: Reacts with metals like zinc and iron to produce hydrogen gas and metal sulfates.

Organic Compounds: Dehydrates sugars and other organic compounds, forming carbon and water.

Bases: Reacts with bases to form corresponding sulfates and water

Major Products

The major products formed from reactions with this compound include:

Metal Sulfates: Formed from reactions with metals.

Carbon and Water: Formed from dehydration of organic compounds.

Hydrogen Gas: Produced when reacting with metals

Scientific Research Applications

Sulfuric acid;tridecahydrate has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the preparation of biological samples and as a dehydrating agent.

Medicine: Utilized in the synthesis of pharmaceuticals and in analytical chemistry.

Industry: Widely used in the production of fertilizers, dyes, detergents, and in petroleum refining .

Mechanism of Action

The mechanism of action of sulfuric acid;tridecahydrate involves its strong acidic and dehydrating properties. It acts by donating protons (H⁺ ions) and forming sulfate ions (SO₄²⁻) in aqueous solutions. The compound can break down complex molecules by removing water and facilitating various chemical reactions. Its molecular targets include organic compounds, metals, and bases, where it induces oxidation, dehydration, and substitution reactions .

Comparison with Similar Compounds

Sulfuric acid;tridecahydrate can be compared with other hydrates and strong acids, such as:

Sulfuric Acid (H₂SO₄): The anhydrous form of sulfuric acid, which is more concentrated and has different physical properties.

Sulfurous Acid (H₂SO₃): A weaker acid with different reactivity and applications.

Perchloric Acid (HClO₄): A strong acid with similar oxidizing properties but different chemical behavior.

Nitric Acid (HNO₃): Another strong acid used in similar industrial applications but with distinct reactivity .

This compound is unique due to its specific hydration state, which influences its physical properties and reactivity compared to other similar compounds.

Properties

CAS No. |

500194-42-3 |

|---|---|

Molecular Formula |

H28O17S |

Molecular Weight |

332.28 g/mol |

IUPAC Name |

sulfuric acid;tridecahydrate |

InChI |

InChI=1S/H2O4S.13H2O/c1-5(2,3)4;;;;;;;;;;;;;/h(H2,1,2,3,4);13*1H2 |

InChI Key |

MSRGOHLAPSTHQS-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)

![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)

![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)